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Compound of Interest

Compound Name: Methyl 2-fluoro-3-iodobenzoate

CAS No.: 1260830-14-5

Cat. No.: B2379512

Get Quote

Introduction: The Strategic Advantage of a
Trifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic

incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for

modulating physicochemical and biological properties.[1][2] Methyl 2-fluoro-3-iodobenzoate
(CAS No. 1260830-14-5) emerges as a highly versatile and powerful building block, offering

researchers a unique combination of reactive handles for sophisticated molecular engineering.

[1][2][3][4]

This trifunctional aromatic system features:

An iodine atom at the 3-position, serving as an excellent leaving group for a wide array of

palladium-catalyzed cross-coupling reactions.[5]
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A fluorine atom at the 2-position, which significantly influences the electronic properties of

the aromatic ring, enhances metabolic stability, and can improve the binding affinity of the

final compound to target proteins.[1][2] The ortho-positioning of the fluorine atom can also

play a crucial role in directing reaction pathways and influencing product conformations.

A methyl ester group at the 1-position, which can be readily hydrolyzed or converted to other

functional groups, providing an additional point for molecular diversification.

This guide provides detailed application notes and field-proven protocols for the utilization of

Methyl 2-fluoro-3-iodobenzoate in key synthetic transformations, including Suzuki-Miyaura,

Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols are designed to

be self-validating, with explanations of the causality behind experimental choices to empower

researchers in their synthetic endeavors.

Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties, as well as the safe handling

procedures, is paramount before utilizing any chemical building block.

Property Value Source

CAS Number 1260830-14-5 [1][2][3][4]

Molecular Formula C₈H₆FIO₂ [3]

Molecular Weight 280.03 g/mol [3]

Appearance Solid [3]

Purity ≥95%

Safety Information:

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF

ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with
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water for several minutes. Remove contact lenses, if present and easy to do. Continue

rinsing).[1]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this

compound and perform all manipulations in a well-ventilated fume hood with appropriate

personal protective equipment (PPE).[5][6][7]

Core Applications: Palladium-Catalyzed Cross-
Coupling Reactions
The iodine substituent on Methyl 2-fluoro-3-iodobenzoate makes it an ideal substrate for a

variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in

modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Core Building Block

Cross-Coupling Reactions Product Scaffolds

Methyl 2-fluoro-3-iodobenzoate

Suzuki-Miyaura Coupling

[Pd], Base
Ar-B(OR)₂
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[Pd], Cu(I), Base
R-C≡CH

Buchwald-Hartwig Amination

[Pd], Base
R₂NH

Fluorinated Biaryls

Substituted Phenylacetylenes

N-Aryl Amines

Click to download full resolution via product page

Figure 1: Key cross-coupling applications of Methyl 2-fluoro-3-iodobenzoate.

Application Protocol 1: Suzuki-Miyaura Coupling for
the Synthesis of Fluorinated Biaryls
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The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl

halides and organoboron compounds.[8] This protocol outlines the synthesis of a fluorinated

biaryl derivative from Methyl 2-fluoro-3-iodobenzoate.

Rationale and Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition

of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron species to the

palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0)

catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the

elementary steps of the catalytic cycle. Phosphine-based ligands are commonly employed. The

base is required to activate the boronic acid for transmetalation.
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Reaction Setup

Reaction

Work-up and Purification

Combine Methyl 2-fluoro-3-iodobenzoate,
Phenylboronic acid, and Base in a flask

Add solvent and degas the mixture

Add Palladium Catalyst and Ligand

Heat the reaction mixture under inert atmosphere

Monitor reaction progress by TLC or LC-MS

Cool to room temperature and quench

Extract with an organic solvent

Purify by column chromatography

Click to download full resolution via product page

Figure 2: General workflow for Suzuki-Miyaura coupling.
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Detailed Experimental Protocol
Reaction: Methyl 2-fluoro-3-iodobenzoate with Phenylboronic Acid

Materials:

Methyl 2-fluoro-3-iodobenzoate (1.0 equiv)

Phenylboronic acid (1.2 equiv)

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

Triphenylphosphine [PPh₃] (0.04 equiv)

Potassium carbonate (K₂CO₃) (2.0 equiv)

1,4-Dioxane

Water

Argon or Nitrogen gas

Procedure:

To a flame-dried Schlenk flask, add Methyl 2-fluoro-3-iodobenzoate (1.0 mmol, 280 mg),

phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

Evacuate and backfill the flask with argon three times.

Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

Degas the mixture by bubbling argon through the solution for 15 minutes.

Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg)

to the reaction mixture under a positive flow of argon.

Heat the reaction mixture to 90 °C and stir for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature.

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the desired methyl 2-fluoro-3-phenylbenzoate.

Parameter Recommended Condition Rationale

Catalyst Pd(OAc)₂ / PPh₃

A common and effective

catalyst system for Suzuki

couplings.

Base K₂CO₃

A moderately strong inorganic

base suitable for many Suzuki

reactions.

Solvent Dioxane/Water (4:1)

A common solvent system that

facilitates the dissolution of

both organic and inorganic

reagents.

Temperature 90 °C

Provides sufficient thermal

energy to drive the reaction to

completion in a reasonable

timeframe.

Application Protocol 2: Sonogashira Coupling for
the Synthesis of Substituted Phenylacetylenes
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal

alkyne and an aryl halide, providing access to substituted alkynes which are valuable
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intermediates in organic synthesis.

Rationale and Mechanistic Insight
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-

catalyst. The proposed mechanism involves two interconnected catalytic cycles. In the

palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with

a copper(I) acetylide and subsequent reductive elimination. The copper cycle involves the

formation of the copper(I) acetylide from the terminal alkyne and a base. The amine base is

crucial for both the deprotonation of the alkyne and as a ligand for the metal catalysts.
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Reaction Setup

Reaction

Work-up and Purification

Combine Methyl 2-fluoro-3-iodobenzoate,
Pd catalyst, and Cu(I) salt in a flask

Add solvent and amine base

Degas the mixture

Add terminal alkyne

Stir at room temperature under inert atmosphere

Monitor reaction progress by TLC or GC-MS

Filter the reaction mixture

Concentrate the filtrate

Purify by column chromatography

Click to download full resolution via product page

Figure 3: General workflow for Sonogashira coupling.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.benchchem.com/product/b2379512/docs?utm_src=pdf-body-img#application-notes-protocols-leveraging-methyl-2-fluoro-3-iodobenzoate-in-advanced-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2379512?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol
Reaction: Methyl 2-fluoro-3-iodobenzoate with Phenylacetylene

Materials:

Methyl 2-fluoro-3-iodobenzoate (1.0 equiv)

Phenylacetylene (1.2 equiv)

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

Copper(I) iodide (CuI) (0.05 equiv)

Triethylamine (Et₃N)

Tetrahydrofuran (THF)

Argon or Nitrogen gas

Procedure:

To a flame-dried Schlenk flask, add Methyl 2-fluoro-3-iodobenzoate (1.0 mmol, 280 mg),

bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide

(0.05 mmol, 9.5 mg).

Evacuate and backfill the flask with argon three times.

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).

Degas the solution by bubbling argon through it for 10 minutes.

Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the reaction mixture.

Stir the reaction at room temperature for 8 hours.

Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
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Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield methyl 2-fluoro-3-(phenylethynyl)benzoate.

Parameter Recommended Condition Rationale

Catalyst System PdCl₂(PPh₃)₂ / CuI

A classic and robust catalyst

system for Sonogashira

couplings.

Base Triethylamine (Et₃N)

Acts as both a base to

deprotonate the alkyne and a

solvent.

Solvent Tetrahydrofuran (THF)

A common aprotic solvent that

dissolves the reactants and

catalysts.

Temperature Room Temperature

The high reactivity of the aryl

iodide allows the reaction to

proceed under mild conditions.

Application Protocol 3: Buchwald-Hartwig
Amination for the Synthesis of N-Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling

the synthesis of a wide range of arylamines from aryl halides and amines.

Rationale and Mechanistic Insight
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the

aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a

palladium-amido complex, and finally reductive elimination to yield the arylamine product and

regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often

crucial for promoting the reductive elimination step, which can be the rate-limiting step of the

reaction. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic

cycle.
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Reaction Setup

Reaction

Work-up and Purification

Combine Methyl 2-fluoro-3-iodobenzoate,
Pd precatalyst, Ligand, and Base in a flask

Add solvent and amine

Degas the mixture

Heat the reaction mixture under inert atmosphere

Monitor reaction progress by TLC or LC-MS

Cool to room temperature and filter

Concentrate the filtrate

Purify by column chromatography

Click to download full resolution via product page

Figure 4: General workflow for Buchwald-Hartwig amination.
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Detailed Experimental Protocol
Reaction: Methyl 2-fluoro-3-iodobenzoate with Morpholine

Materials:

Methyl 2-fluoro-3-iodobenzoate (1.0 equiv)

Morpholine (1.2 equiv)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

Toluene

Argon or Nitrogen gas

Procedure:

In a glovebox, add Methyl 2-fluoro-3-iodobenzoate (1.0 mmol, 280 mg), Pd₂(dba)₃ (0.015

mmol, 13.7 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg)

to a flame-dried vial.

Seal the vial, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by

morpholine (1.2 mmol, 0.105 mL) under an argon atmosphere.

Heat the reaction mixture to 100 °C and stir for 16 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Filter the mixture through a pad of Celite, washing with ethyl acetate.

Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to give methyl 3-(morpholino)-2-fluorobenzoate.

Parameter Recommended Condition Rationale

Catalyst/Ligand Pd₂(dba)₃ / XPhos

A highly active and general

catalyst system for Buchwald-

Hartwig aminations, effective

for a broad range of

substrates.

Base NaOtBu

A strong, non-nucleophilic

base commonly used to

facilitate the deprotonation of

the amine.

Solvent Toluene

A common non-polar solvent

for this type of cross-coupling

reaction.

Temperature 100 °C

Elevated temperature is often

required to achieve a

reasonable reaction rate.

Conclusion
Methyl 2-fluoro-3-iodobenzoate is a valuable and versatile building block for the synthesis of

complex fluorinated molecules. Its unique arrangement of functional groups allows for selective

and efficient participation in a range of powerful palladium-catalyzed cross-coupling reactions.

The protocols provided in this guide offer robust starting points for researchers to explore the

rich chemistry of this compound and to accelerate the discovery and development of novel

pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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